Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a partially saturated six-membered ring. The molecule is substituted at position 2 with a morpholin-4-ylmethyl group, which introduces a polar, nitrogen- and oxygen-containing heterocycle, and at position 3 with a methyl ester.
Properties
IUPAC Name |
methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-14(18)13-11(10-16-6-8-20-9-7-16)15-17-5-3-2-4-12(13)17/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQVYWOORUDRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2N=C1CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[1,5-a]pyridine core is replaced by the morpholine group.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Protein Kinase Inhibition
One of the most prominent applications of this compound is its role as a protein kinase inhibitor . Protein kinases are critical enzymes involved in the regulation of various cellular processes, including cell division and metabolism. Dysregulation of these enzymes is often linked to cancer and other hyperproliferative diseases. Research has shown that compounds similar to methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can effectively inhibit specific protein kinases, making them potential candidates for cancer therapies .
Target Diseases
The compound has been investigated for its therapeutic effects against several conditions:
- Cancer : Its ability to inhibit protein kinases may help in controlling tumor growth and proliferation.
- Autoimmune Diseases : By modulating kinase activity, it could potentially alleviate symptoms associated with autoimmune disorders .
- Inflammatory Diseases : The compound's anti-inflammatory properties could be beneficial in treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy as a therapeutic agent. Modifications to the morpholine ring or the tetrahydropyridine framework can significantly influence its biological activity. Studies suggest that alterations in substituents can enhance potency and selectivity towards specific kinases .
Case Study 1: Inhibition of CDK9
A study published in patent literature detailed the synthesis and evaluation of a series of pyridine derivatives that included this compound as a lead compound. These derivatives demonstrated significant inhibition of cyclin-dependent kinase 9 (CDK9), which is implicated in transcriptional regulation and cancer progression . The findings suggest that this compound could serve as a scaffold for developing more potent CDK9 inhibitors.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds showed that modifications to the pyrazolo-pyridine structure could lead to enhanced anti-inflammatory activity. The results indicated that these compounds could reduce pro-inflammatory cytokine production in vitro . This opens avenues for developing treatments for chronic inflammatory diseases using derivatives of this compound.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs differ primarily in the substituent at the 2-position of the pyrazolo[1,5-a]pyridine core. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent-Driven Property Analysis
- Morpholin-4-ylmethyl Group: The morpholine ring enhances polarity and solubility, making the compound more bioavailable than non-polar analogs (e.g., tosylmethyl). Morpholine-containing derivatives are often prioritized in drug discovery for their balanced lipophilicity and hydrogen-bonding capacity .
- Tosylmethyl Group : The bulky tosyl (p-toluenesulfonyl) group improves stability during synthesis but may reduce solubility. This substituent is typically used in intermediates requiring protective-group strategies .
- Hydroxymethyl Group : Offers a reactive site for further oxidation or conjugation but is associated with lower synthetic purity (90%), possibly due to instability during purification .
- Chloromethyl Group : High purity (>99%) and reactivity make this derivative ideal for cross-coupling reactions (e.g., Negishi or Suzuki couplings) in API synthesis .
Research Findings and Implications
While direct pharmacological data for the target compound are lacking, evidence from analogs provides insights:
- Reactivity Trends : Chloromethyl and tosylmethyl derivatives are preferred for further functionalization due to their electrophilic substituents .
- Purity Challenges : Hydroxymethyl analogs exhibit lower purity, likely due to hygroscopicity or side reactions during synthesis .
- Morpholine Advantage : Morpholine’s presence in FDA-approved drugs (e.g., gefitinib) supports its utility in enhancing drug-like properties, though synthetic routes to install this group may require optimization .
Biological Activity
Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a unique tetrahydropyrazolo structure combined with a morpholine moiety, which is known for enhancing solubility and bioavailability. The molecular formula is , with a molecular weight of approximately 234.29 g/mol.
Key Structural Features:
- Morpholine Ring: Contributes to the compound's pharmacokinetic properties.
- Tetrahydropyrazolo Framework: Implicated in various biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of tetrahydropyrazole can inhibit specific protein kinases involved in cancer cell proliferation. A notable study demonstrated that these compounds could reduce tumor growth in xenograft models by modulating signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
The morpholine component suggests potential neuroprotective effects. Morpholine derivatives have been studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. For example, compounds with similar structures have been reported to enhance cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Further research is needed to elucidate the specific targets within microbial cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in cancer metabolism.
- Receptor Modulation: It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
- Oxidative Stress Reduction: Similar compounds have been shown to reduce oxidative stress markers in cellular models.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound or its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
